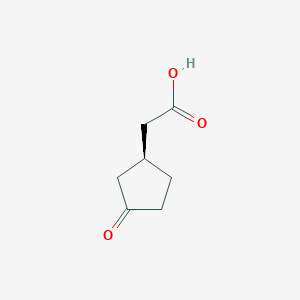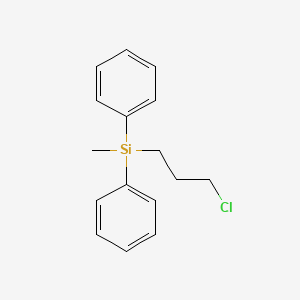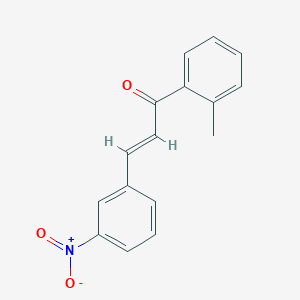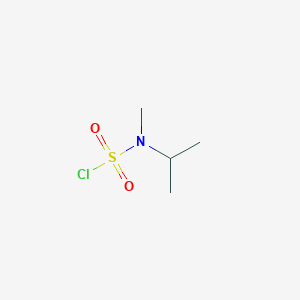
Isopropyl(methyl)sulfamoyl chloride
Übersicht
Beschreibung
Isopropyl(methyl)sulfamoyl chloride is a chemical compound with the CAS Number: 263169-13-7 . It has a molecular weight of 171.65 and a molecular formula of C4H10ClNO2S . It is a colorless to pale yellow liquid at room temperature with an irritating odor .
Synthesis Analysis
The primary method of synthesis for Isopropyl(methyl)sulfamoyl chloride involves a reaction between isopropanol and methylsulfonyl chloride under acidic conditions . The reaction equation is as follows: (CH3)2CHOH + ClSO2CH3 → (CH3)2CHOSO2Cl + HCl .Molecular Structure Analysis
The InChI code for Isopropyl(methyl)sulfamoyl chloride is 1S/C4H10ClNO2S/c1-4(2)6(3)9(5,7)8/h4H,1-3H3 . The compound contains a total of 18 bonds, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds .Chemical Reactions Analysis
Isopropyl(methyl)sulfamoyl chloride can act as an acylating agent. It reacts with amine compounds to form sulfonamide structures, which can then be used to synthesize various target compounds .Physical And Chemical Properties Analysis
Isopropyl(methyl)sulfamoyl chloride is a liquid at room temperature . It has a predicted boiling point of 216.0° C at 760 mmHg , a predicted density of 1.3 g/mL , and a predicted refractive index of n 20D 1.48 . It is insoluble in water but soluble in organic solvents such as acetone, benzene, and carbon disulfide . It slowly hydrolyzes in air .Wissenschaftliche Forschungsanwendungen
Chemical Properties
Isopropyl(methyl)sulfamoyl chloride is a colorless to pale yellow liquid with an irritating odor at room temperature . It is a flammable substance that is insoluble in water but soluble in organic solvents such as acetone, benzene, and carbon disulfide . It slowly hydrolyzes in the air .
Synthesis
The primary method of preparing Isopropyl(methyl)sulfamoyl chloride is through the reaction of isopropanol with methylsulfonyl chloride under acidic conditions . The reaction equation is as follows:
(CH3)2CHOH+ClSO2CH3→(CH3)2CHOSO2Cl+HCl(CH3)2CHOH + ClSO2CH3 → (CH3)2CHOSO2Cl + HCl (CH3)2CHOH+ClSO2CH3→(CH3)2CHOSO2Cl+HCl
Use as an Acylating Agent
Isopropyl(methyl)sulfamoyl chloride can be used as an acylating agent . It reacts with amine compounds to form sulfonamide structures, which can then be used to synthesize a variety of target compounds .
Safety Information
Isopropyl(methyl)sulfamoyl chloride is irritating and protective measures should be taken when using it to avoid contact with skin, eyes, and respiratory tract . The working environment should provide sufficient ventilation and appropriate personal protective equipment such as protective gloves, protective glasses, and protective masks should be equipped . It is a flammable substance and should be kept away from open flames and high temperatures . During storage and handling, it should be avoided from contact with oxidizers, strong acids, and strong bases to prevent dangerous reactions . For specific safety operations, please refer to the relevant safety data sheet and chemical instructions .
Commercial Availability
Isopropyl(methyl)sulfamoyl chloride is commercially available and can be purchased from various suppliers . For example, Shanghai Yuan Ye Biotechnology Co., Ltd. offers this compound .
Safety and Hazards
Isopropyl(methyl)sulfamoyl chloride is a flammable substance . It is also irritating and requires protective measures to avoid contact with skin, eyes, and respiratory tract . It should be stored away from open flames and high temperatures . During storage and handling, it should be kept away from oxidizing agents, strong acids, and strong bases to prevent dangerous reactions . The safety information signal word for this compound is “Danger” and the hazard statements are H314, H335 .
Wirkmechanismus
Target of Action
Isopropyl(methyl)sulfamoyl chloride primarily targets amines . It acts as an acylating agent, reacting with amines to form sulfonamide structures .
Mode of Action
The compound interacts with its targets (amines) through a process known as acylation . In this reaction, the isopropyl(methyl)sulfamoyl chloride molecule binds to the amine, resulting in the formation of a sulfonamide structure . This reaction is typically facilitated by the presence of a base .
Biochemical Pathways
The formation of sulfonamide structures can lead to the synthesis of various target compounds .
Pharmacokinetics
It’s known that the compound is a flammable liquid that is insoluble in water but soluble in organic solvents such as acetone, benzene, and carbon disulfide . It slowly hydrolyzes in air .
Result of Action
The primary result of the action of isopropyl(methyl)sulfamoyl chloride is the formation of sulfonamide structures . These structures can be used to synthesize a variety of target compounds .
Action Environment
The action of isopropyl(methyl)sulfamoyl chloride can be influenced by environmental factors. For instance, it’s known to slowly hydrolyze in air . Additionally, it should be kept away from fire and high temperatures due to its flammability . During storage and handling, it should be kept away from oxidizing agents, strong acids, and strong bases to prevent dangerous reactions . Adequate ventilation should be provided in the working environment, and appropriate personal protective equipment such as protective gloves, goggles, and masks should be used .
Eigenschaften
IUPAC Name |
N-methyl-N-propan-2-ylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-4(2)6(3)9(5,7)8/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOQGZLCQBFHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255631 | |
| Record name | N-Methyl-N-(1-methylethyl)sulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl(methyl)sulfamoyl chloride | |
CAS RN |
263169-13-7 | |
| Record name | N-Methyl-N-(1-methylethyl)sulfamoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263169-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(1-methylethyl)sulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-(propan-2-yl)sulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


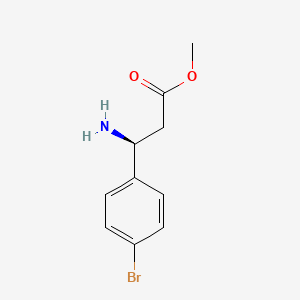
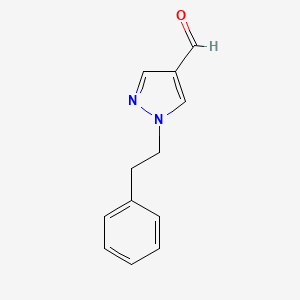
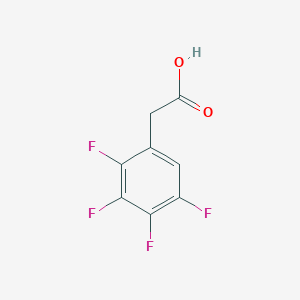
![2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine](/img/structure/B3120308.png)
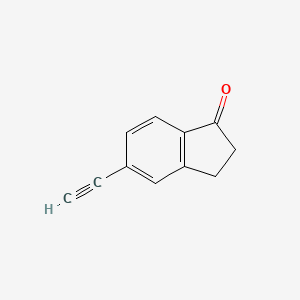


![N-(4-chlorophenyl)-N'-{2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}urea](/img/structure/B3120343.png)

